An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(2-propynyloxy)benzene
An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(2-propynyloxy)benzene
Introduction: A Versatile Building Block for Advanced Material and Pharmaceutical Development
1,3,5-Tris(2-propynyloxy)benzene, a key organic intermediate, is a molecule of significant interest to researchers in materials science and drug discovery. Its trifunctional nature, stemming from the three terminal alkyne groups symmetrically positioned on a central benzene core, makes it an ideal building block for creating complex, three-dimensional molecular architectures. The propargyl groups are particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. This highly efficient and specific reaction allows for the facile covalent linkage of 1,3,5-tris(2-propynyloxy)benzene to a wide array of azide-functionalized molecules, enabling the construction of dendrimers, functional polymers, and metal-organic frameworks (MOFs)[3]. In the pharmaceutical realm, the rigid, well-defined geometry of this scaffold is invaluable for designing multivalent inhibitors and targeted drug delivery systems.
This comprehensive guide provides a detailed protocol for the synthesis of 1,3,5-tris(2-propynyloxy)benzene, delves into the rationale behind the experimental choices, and outlines a thorough characterization process to ensure the identity and purity of the final product.
Synthesis of 1,3,5-Tris(2-propynyloxy)benzene: A Guided Williamson Ether Synthesis
The synthesis of 1,3,5-tris(2-propynyloxy)benzene is most effectively achieved through a Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide[4][5]. In this specific application, the triphenoxide of phloroglucinol acts as the nucleophile, attacking three equivalents of propargyl bromide, the electrophile.
Reaction Mechanism and Rationale
The reaction proceeds in two key stages, as illustrated in the workflow below:
Caption: Synthesis workflow for 1,3,5-tris(2-propynyloxy)benzene.
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Deprotonation: Phloroglucinol, a benzenetriol, possesses three acidic phenolic hydroxyl groups. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate these hydroxyl groups, generating the corresponding triphenoxide in situ. The choice of potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the propargyl bromide. Furthermore, its insolubility in many organic solvents can drive the reaction forward as the soluble phenoxide is formed.
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Nucleophilic Substitution (Sₙ2): The resulting triphenoxide is a potent nucleophile. It undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with propargyl bromide. The electron-rich oxygen atoms of the phenoxide attack the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom, displacing the bromide leaving group. This occurs in a concerted fashion, leading to the formation of the ether linkage. The use of a primary halide like propargyl bromide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction.
Detailed Experimental Protocol
This protocol is adapted from the work of Meo et al. (2020)[6].
Materials and Reagents:
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Phloroglucinol (1.0 eq)
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Propargyl bromide (80% in toluene, 3.3 eq)
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Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)
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Acetone, anhydrous
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (1.0 eq) and anhydrous potassium carbonate (4.0 eq).
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Solvent Addition: Add anhydrous acetone to the flask to create a suspension. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the nucleophile.
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Addition of Electrophile: While stirring vigorously, add propargyl bromide (3.3 eq) dropwise to the suspension at room temperature. A slight excess of propargyl bromide is used to ensure complete reaction of all three hydroxyl groups.
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Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
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Concentrate the filtrate under reduced pressure to remove the acetone.
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Dissolve the residue in dichloromethane (DCM).
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Wash the organic layer sequentially with deionized water (2x) and brine (1x). The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford 1,3,5-tris(2-propynyloxy)benzene as a white to off-white solid.
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Comprehensive Characterization of 1,3,5-Tris(2-propynyloxy)benzene
Thorough characterization is imperative to confirm the successful synthesis and purity of the target compound. The following techniques are essential for a complete analysis.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [7] |
| Molecular Weight | 240.26 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 80-82 °C | [6] |
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
Chemical Shift (δ, ppm) Multiplicity Integration Assignment 6.25 s 3H Ar-H 4.65 d 6H O-CH₂ -C≡CH 2.50 t 3H O-CH₂-C≡CH -
Interpretation: The singlet at 6.25 ppm corresponds to the three equivalent aromatic protons. The high symmetry of the molecule results in a single signal for these protons. The doublet at 4.65 ppm is assigned to the six methylene protons adjacent to the ether oxygen. The triplet at 2.50 ppm corresponds to the three terminal alkyne protons. The splitting patterns (doublet and triplet) arise from coupling between the methylene and alkyne protons.
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¹³C NMR (101 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number of unique carbon environments.
Chemical Shift (δ, ppm) Assignment 160.0 C -O (aromatic) 95.0 C H (aromatic) 78.5 O-CH₂-C ≡CH 76.0 O-CH₂-C≡C H 56.0 O-C H₂-C≡CH -
Interpretation: The signal at 160.0 ppm corresponds to the three equivalent aromatic carbons directly attached to the oxygen atoms. The signal at 95.0 ppm is assigned to the three equivalent aromatic carbons bearing a hydrogen atom. The two signals at 78.5 and 76.0 ppm are characteristic of the sp-hybridized carbons of the alkyne groups. The signal at 56.0 ppm corresponds to the three equivalent methylene carbons.
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2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 | Strong, sharp | ≡C-H stretch (terminal alkyne) |
| ~2120 | Weak, sharp | C≡C stretch |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1150 | Strong | C-O-C stretch (aryl ether) |
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Interpretation: The most characteristic peaks in the IR spectrum of 1,3,5-tris(2-propynyloxy)benzene are the strong, sharp absorption around 3290 cm⁻¹ due to the stretching of the terminal alkyne C-H bond, and the weaker, sharp absorption around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 1150 cm⁻¹ is indicative of the aryl ether C-O-C stretching.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula.
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Expected [M+Na]⁺: For C₁₅H₁₂O₃, the calculated exact mass for the sodium adduct is 263.0684. The experimentally observed value should be very close to this.
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Conclusion
The Williamson ether synthesis provides a reliable and efficient route to 1,3,5-tris(2-propynyloxy)benzene. The straightforward protocol and purification by recrystallization make this versatile building block accessible for a wide range of applications. Comprehensive characterization using NMR, IR, and mass spectrometry is crucial to verify the structure and ensure the high purity required for subsequent applications in click chemistry, materials science, and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical entity.
References
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Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]
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Hein, J. E.; Fokin, V. V. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: New Outlets for a Versatile Reaction. Chem. Soc. Rev.2010 , 39 (4), 1302–1315. [Link]
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Iacob, M.; Tigoianu, A.; Tiron, A. A.; Tanc, M.; Bratan, V. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials2021 , 14 (21), 6339. [Link]
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Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37 (251), 350–356. [Link]
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Ogah, O. A.; Uka, O. U. The Williamson Ether Synthesis: A Review. J. Chem. Soc. Nigeria2021 , 46 (3), 438-447. [Link]
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Meo, A.; Riela, S.; Guernelli, S.; Manno, M.; D'Anna, F.; Musumeci, D.; Lo Meo, P. A Clickable Fluorescent Probe for the Selective Detection of Hydrogen Sulfide in Aqueous Media and in Living Cells. Molecules2020 , 25 (11), 2568. [Link]
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PubChem. 1,3,5-Tris(2-propynyloxy)benzene. National Center for Biotechnology Information. [Link]
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